molecular formula C18H18 B14134236 2-Methyl-1-(propan-2-YL)phenanthrene CAS No. 89202-98-2

2-Methyl-1-(propan-2-YL)phenanthrene

Cat. No.: B14134236
CAS No.: 89202-98-2
M. Wt: 234.3 g/mol
InChI Key: JZRRRWFABOOENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(propan-2-yl)phenanthrene is an organic compound with the molecular formula C18H18 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methyl group and an isopropyl group attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(propan-2-yl)phenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives. For instance, starting with 2-methylphenanthrene, an isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(propan-2-yl)phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenanthrenequinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Phenanthrenequinones

    Reduction: Dihydro derivatives

    Substitution: Various alkylated or acylated phenanthrene derivatives

Scientific Research Applications

2-Methyl-1-(propan-2-yl)phenanthrene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its interactions with biological macromolecules.

    Industry: Used in the production of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(propan-2-yl)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(propan-2-yl)phenanthrene
  • 2-Methylphenanthrene
  • Phenanthrenequinones

Uniqueness

2-Methyl-1-(propan-2-yl)phenanthrene is unique due to the specific positioning of its methyl and isopropyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other phenanthrene derivatives may not be suitable.

Properties

CAS No.

89202-98-2

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-methyl-1-propan-2-ylphenanthrene

InChI

InChI=1S/C18H18/c1-12(2)18-13(3)8-10-16-15-7-5-4-6-14(15)9-11-17(16)18/h4-12H,1-3H3

InChI Key

JZRRRWFABOOENB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.